molecular formula C10H11ClF3NO3 B2891958 3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride CAS No. 2137530-69-7

3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride

Cat. No.: B2891958
CAS No.: 2137530-69-7
M. Wt: 285.65
InChI Key: UKEYJTIMPIHCFW-UHFFFAOYSA-N
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Description

3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride is a chemical compound with the CAS Number: 2137530-69-7 . It has a molecular weight of 285.65 . The IUPAC name for this compound is 3-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F3NO3.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Synthesis and Material Development

Research on compounds structurally related to 3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride has demonstrated their utility in the development of novel materials. For instance, the exploration of phloretic acid as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation showcases a pathway toward sustainable material synthesis. This approach is highlighted by its application in creating bio-based benzoxazine end-capped molecules without the use of solvents, leading to materials with promising thermal and thermo-mechanical properties (Acerina Trejo-Machin et al., 2017).

Antimicrobial and Anticancer Properties

Compounds with structural features akin to this compound have shown potential in biomedical applications, particularly in antimicrobial and anticancer activities. Derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties have exhibited significant antimicrobial activity against a range of pathogens. Similarly, certain S-glycosyl and S-alkyl derivatives have demonstrated notable anticancer activities in vitro against various cancer cell lines, indicating their potential as therapeutic agents (Kristina Mickevičienė et al., 2015; H. Saad & A. Moustafa, 2011).

Novel Reactivity and Protective Groups in Synthesis

Innovative reactivity has been discovered through the study of (amino)(carboxy) radicals derived from cyclic (alkyl)(amino) carbenes, which exhibit varying levels of air stability. These findings open new avenues for the synthesis and stabilization of reactive intermediates in organic chemistry (Janell K. Mahoney et al., 2015).

DNA Binding and Antiproliferative Activity

Platinum complexes derived from alanine-based amino acids have shown dual action potential due to the presence of the metal center and the amino acid moiety. Preliminary studies indicate moderate cytotoxic activity against cancer cells, along with a marked ability to bind DNA, suggesting a multifaceted approach to anticancer therapy (C. Riccardi et al., 2019).

Functional Modification and Biomedical Applications

The modification of poly vinyl alcohol/acrylic acid hydrogels with various amines, including structures similar to this compound, has led to enhanced swelling properties and thermal stability. These modified polymers demonstrate promising antibacterial and antifungal activities, making them suitable for medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEYJTIMPIHCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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